ETHYL 1-({5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-4-PIPERIDINECARBOXYLATE
Overview
Description
ETHYL 1-({5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-4-PIPERIDINECARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a tetrafluorophenoxy group, a furan ring, and a piperidinecarboxylate moiety
Preparation Methods
The synthesis of ETHYL 1-({5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-4-PIPERIDINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrafluorophenoxy Intermediate: This step involves the reaction of a suitable phenol derivative with a fluorinating agent to introduce the tetrafluorophenoxy group.
Furan Ring Formation: The intermediate is then subjected to conditions that promote the formation of the furan ring, often involving cyclization reactions.
Piperidinecarboxylate Addition:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
ETHYL 1-({5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-4-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the tetrafluorophenoxy group, where nucleophiles such as amines or thiols replace one or more fluorine atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
ETHYL 1-({5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-4-PIPERIDINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 1-({5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluorophenoxy group may enhance binding affinity through hydrophobic interactions and halogen bonding. The furan ring and piperidinecarboxylate moiety contribute to the compound’s overall stability and reactivity, facilitating its biological activity.
Comparison with Similar Compounds
ETHYL 1-({5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-4-PIPERIDINECARBOXYLATE can be compared with similar compounds such as:
ETHYL 5-{[2-(4-ETHOXY-2,3,5,6-TETRAFLUOROPHENOXY)PROPANOYL]OXY}-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE: This compound shares the tetrafluorophenoxy group but differs in the presence of a benzofuran ring and an ethoxy group.
Other Piperidinecarboxylates: Compounds with similar piperidinecarboxylate moieties but different substituents on the aromatic ring or heterocyclic core.
The uniqueness of this compound lies in its combination of a tetrafluorophenoxy group, a furan ring, and a piperidinecarboxylate moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F4NO5/c1-2-28-20(27)11-5-7-25(8-6-11)19(26)15-4-3-12(30-15)10-29-18-16(23)13(21)9-14(22)17(18)24/h3-4,9,11H,2,5-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEOVYIVYBQHAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F4NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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